molecular formula C18H19NO4S B2841868 4-[3-(2,4-dimethylbenzenesulfonyl)-2-hydroxypropoxy]benzonitrile CAS No. 478079-83-3

4-[3-(2,4-dimethylbenzenesulfonyl)-2-hydroxypropoxy]benzonitrile

Cat. No.: B2841868
CAS No.: 478079-83-3
M. Wt: 345.41
InChI Key: ZUYPBZSZGYKHOD-UHFFFAOYSA-N
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Description

4-[3-(2,4-Dimethylbenzenesulfonyl)-2-hydroxypropoxy]benzonitrile is a synthetic organic compound featuring a benzonitrile core substituted with a 2-hydroxypropoxy chain bearing a 2,4-dimethylbenzenesulfonyl group.

Properties

IUPAC Name

4-[3-(2,4-dimethylphenyl)sulfonyl-2-hydroxypropoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-3-8-18(14(2)9-13)24(21,22)12-16(20)11-23-17-6-4-15(10-19)5-7-17/h3-9,16,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYPBZSZGYKHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)CC(COC2=CC=C(C=C2)C#N)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,4-dimethylbenzenesulfonyl)-2-hydroxypropoxy]benzonitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2,4-dimethylbenzenesulfonyl chloride with an appropriate hydroxypropoxybenzene derivative under basic conditions to form the sulfonyl-hydroxypropoxy intermediate. This intermediate is then reacted with benzenecarbonitrile under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,4-dimethylbenzenesulfonyl)-2-hydroxypropoxy]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

4-[3-(2,4-dimethylbenzenesulfonyl)-2-hydroxypropoxy]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(2,4-dimethylbenzenesulfonyl)-2-hydroxypropoxy]benzonitrile involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxypropoxy group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Target Compound :
  • Key groups : Benzonitrile, 2-hydroxypropoxy linker, 2,4-dimethylbenzenesulfonyl moiety.
  • Electronic effects : Sulfonyl group (electron-withdrawing) enhances stability and may influence receptor binding via hydrogen bonding.
Analogues :

4-(3-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)benzonitrile (Compound 12) : Differences: Replaces sulfonyl group with a benzyl-imino-benzimidazole moiety. target) and metabolic stability. LCMS data (m/z=399 [M+H]+) suggests a molecular weight of 398.4 g/mol.

Bunitrolol (2-[3-(Tert-butylamino)-2-hydroxypropoxy]benzonitrile) : Differences: Substitutes sulfonyl with tert-butylamino group. Impact: The amino group increases basicity (pKa ~9–10), enhancing water solubility but reducing membrane permeability. Bunitrolol’s β-blocker activity highlights the role of the amino group in adrenergic receptor targeting.

4-Chloro-2-[3-(dimethylamino)-2-hydroxypropoxy]benzonitrile derivatives : Differences: Incorporates chloro and dimethylamino groups. Impact: Chlorine increases lipophilicity (higher logP), while dimethylamino enhances solubility in acidic environments.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 12 Bunitrolol
Molecular Weight (g/mol) ~349.4 (calculated) 398.4 248.3
Key Functional Groups Sulfonyl, nitrile Benzimidazole, nitrile Tert-butylamino, nitrile
Solubility Moderate (apolar media) Low (bulky benzimidazole) High (ionizable amino)
Bioactivity Unknown (structural hints at protease/kinase inhibition) Likely kinase modulation β-Adrenergic antagonism

Mechanistic Implications of Substituents

  • Sulfonyl vs. Amino Groups: The sulfonyl group in the target compound may improve metabolic stability compared to amino-containing analogues (e.g., Bunitrolol), as sulfonamides resist oxidative degradation .
  • Nitrile vs.

Biological Activity

4-[3-(2,4-dimethylbenzenesulfonyl)-2-hydroxypropoxy]benzonitrile (CAS Number: 478079-83-3) is a synthetic compound with potential therapeutic applications. Its structure includes a benzonitrile moiety linked to a sulfonyl group and a hydroxypropoxy chain, which may influence its biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H19NO4S. The compound is characterized by the following structural features:

  • Benzonitrile Core : Provides a platform for various chemical interactions.
  • Sulfonyl Group : Enhances solubility and may influence enzyme interactions.
  • Hydroxypropoxy Chain : Potentially involved in receptor binding and modulation.

Table 1: Chemical Properties

PropertyValue
Molecular Weight345.42 g/mol
Purity97%
Physical FormSolid
Melting PointNot specified

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonyl group may facilitate the inhibition of specific enzymes involved in inflammatory pathways, such as lipoxygenases (LOXs) and cyclooxygenases (COXs) .
  • Receptor Modulation : The hydroxypropoxy chain could enhance binding affinity to certain receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis.

Biological Activity Studies

Several studies have investigated the biological effects of compounds structurally related to this compound. For instance:

  • Lipoxygenase Inhibition : Research has shown that similar compounds exhibit significant inhibition of platelet-type 12-lipoxygenase (12-LOX), which is implicated in inflammatory responses and cancer progression . This suggests that this compound may also exhibit comparable inhibitory effects.
  • Cell Proliferation Studies : In vitro assays have demonstrated that related benzenesulfonamide derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis through caspase activation . This raises the possibility that our compound could similarly affect cancer cell viability.

Case Studies

  • Study on Inflammatory Response : A study evaluated the anti-inflammatory potential of related compounds in animal models. The results indicated a reduction in pro-inflammatory cytokines following treatment with sulfonamide derivatives, suggesting that this compound may possess similar anti-inflammatory properties.
  • Antitumor Activity : Another research focused on the antitumor effects of sulfonamide-based drugs in xenograft models. The data revealed significant tumor growth inhibition, highlighting the therapeutic potential of compounds like this compound in oncology .

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